6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a triazole and thiadiazine ring system.
Scientific Research Applications
Anticancer Activity
The triazolothiadiazine scaffold has demonstrated potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their antiproliferative effects against various cancer cell lines. These studies highlight its ability to inhibit cancer cell growth and induce apoptosis. Further investigations are ongoing to optimize its efficacy and safety .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Its unique structure allows it to interact with microbial targets, making it a promising candidate for developing new antimicrobial agents. Researchers are exploring its potential in combating drug-resistant infections .
Analgesic and Anti-Inflammatory Effects
Triazolothiadiazine derivatives have shown analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory disorders .
Antioxidant Potential
The compound’s antioxidant activity is of interest due to its ability to scavenge free radicals and protect cells from oxidative damage. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative conditions and cardiovascular disorders .
Enzyme Inhibition
Researchers have explored the inhibition of enzymes by triazolothiadiazine derivatives. These compounds can target enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. Modulating enzyme activity is essential for treating various diseases, and this scaffold offers exciting possibilities .
Antiviral Activity
Preliminary studies suggest that triazolothiadiazine derivatives may exhibit antiviral effects. Their mechanism of action involves interfering with viral replication or entry. Researchers are investigating their potential against specific viruses, including HIV and other emerging pathogens .
Mechanism of Action
Target of Action
The compound 6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds can vary depending on the specific derivative and its functional groups .
Mode of Action
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This makes them a precise pharmacophore with a bioactive profile .
Biochemical Pathways
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds .
Result of Action
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-13-14-12-16(8)15-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-6,11,15H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOLZTWWFQEFSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(CS2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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